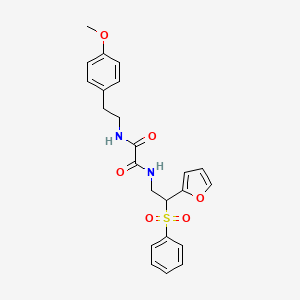

![molecular formula C17H27BN2O3 B2937067 1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine CAS No. 2223055-02-3](/img/structure/B2937067.png)

1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

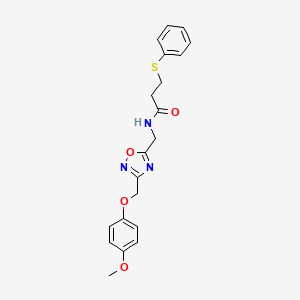

This compound is a colorless liquid at room temperature and is relatively stable . It is commonly used as an organic boron reagent and has significant applications in organic synthesis .

Synthesis Analysis

The compound is often used as a synthetic reagent for boronic esters, playing a key role in the formation of C-C bonds, oxidation, and reduction reactions . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis

The molecular formula of the compound is C7H15BO3 . The compound is triclinic with parameters a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)° .Chemical Reactions Analysis

The compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is a colorless oily substance at room temperature . It has a density of 0.9642 g/mL at 25 °C and a refractive index of 1.4096 .Aplicaciones Científicas De Investigación

Synthesis of Novel Copolymers

These compounds are used in the synthesis of novel copolymers with specific optical and electrochemical properties. This application is significant in materials science for creating new materials with tailored properties for various uses .

Borylation in Organic Synthesis

They are employed in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes using a palladium catalyst to form pinacol benzyl boronate. This process is crucial in organic synthesis for the creation of complex molecules .

Hydroboration Reactions

These compounds are also used in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. Hydroboration is an important step in organic synthesis for adding boron to molecules .

Mecanismo De Acción

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as c-c bond formation, oxidation, and reduction . The compound’s interaction with its targets could lead to changes in their structure and function, affecting the biochemical processes they are involved in.

Biochemical Pathways

Given its chemical structure and reactivity, it’s plausible that it could influence a variety of biochemical pathways, particularly those involving the formation, oxidation, and reduction of c-c bonds .

Pharmacokinetics

Its molecular weight (15800 g/mol) and physical properties such as density (09642 g/mL at 25 °C) and boiling point (120°C at 228mm Hg) suggest that it could have reasonable bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, its reactivity could be affected by factors such as pH, temperature, and the presence of other molecules. Moreover, it should be stored under inert gas (nitrogen or Argon) at 2-8°C due to its sensitivity to moisture .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-6-13(12-15(14)21-5)20-10-8-19-9-11-20/h6-7,12,19H,8-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGOYESAPMKKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCNCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

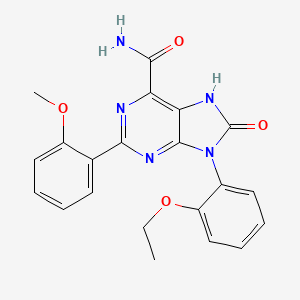

![1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2936987.png)

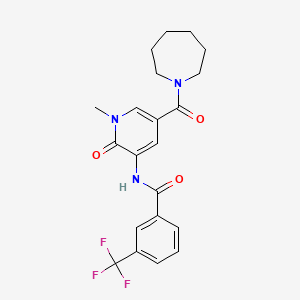

![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)

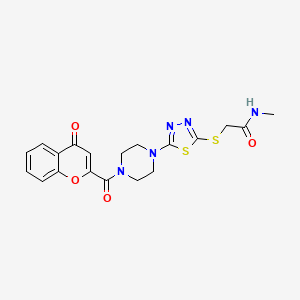

![5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2937006.png)